Dihydrexidine

Dopamine D1 receptor cAMP signaling Full agonist efficacy

Standard partial D1 agonists (e.g., SKF-38393) lack the intrinsic efficacy required for severe parkinsonism models. Dihydrexidine (DHX) is the validated full-efficacy D1 agonist benchmark. - **Full efficacy**: Maximal cAMP stimulation equal to or exceeding dopamine; 75% reduction in primate parkinsonian signs - **High potency**: D1 IC₅₀ ≈ 10 nM; 10-fold D2 selectivity - **Gold standard**: Most potent D1 reference in drug discrimination studies

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 757161-85-6
Cat. No. B10771095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrexidine
CAS757161-85-6
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O
InChIInChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m0/s1
InChIKeyBGOQGUHWXBGXJW-YOEHRIQHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrexidine: Full D1 Agonist Overview


Dihydrexidine (DHX; trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine) is a conformationally rigid phenanthridine-class compound and the first characterized high-potency, full-efficacy dopamine D1 receptor agonist [1]. Unlike the prototypical partial agonist SKF-38393, DHX stimulates cyclic AMP synthesis to maximal levels equal to or slightly greater than dopamine itself in rat striatal homogenates, establishing its functional profile as a full agonist [1][2]. It exhibits high binding affinity for D1 receptors (IC₅₀ ≈ 10 nM in rat striatal membranes) with approximately 10-fold selectivity over D2 receptors (IC₅₀ ≈ 120–130 nM) [1][3]. The compound has demonstrated therapeutic potential in primate models of Parkinson‘s disease and has been investigated clinically for both Parkinson’s disease and schizophrenia under the developmental code DAR-0100 [4][5].

Dihydrexidine Procurement: Why Substitution Fails


Generic substitution among dopamine D1 receptor agonists is scientifically invalid due to fundamental differences in intrinsic efficacy and functional selectivity. While benzazepine-class compounds such as SKF-38393 are widely available as D1 reference agents, they function as partial agonists, achieving only approximately 40–50% of the maximal cAMP stimulation produced by dihydrexidine or dopamine [1][2]. This efficacy deficit translates directly to biological outcomes: partial agonists like SKF-38393 exhibit little therapeutic benefit in parkinsonism models, whereas dihydrexidine produces profound antiparkinsonian effects, decreasing parkinsonian signs by approximately 75% in severely affected MPTP-treated primates [3]. Furthermore, structurally related analogs such as dinapsoline and ABT-431 (adrogolide) display distinct in vivo potency profiles, with dihydrexidine demonstrating the highest potency in drug discrimination assays among tested D1 agonists [4]. Substitution based solely on receptor binding affinity data (e.g., compounds with similar IC₅₀ values for D1 receptors) fails to account for the full-efficacy functional profile, species-specific differences in agonist activity, and the stereochemical specificity of dihydrexidine‘s pharmacological effects, which reside principally in the (6aR,12bS)-(+)-enantiomer [5].

Dihydrexidine Comparative Performance Data


cAMP Stimulation: Full vs. Partial D1 Agonism

Dihydrexidine (DHX) is a full-efficacy D1 receptor agonist, stimulating cyclic AMP (cAMP) synthesis to maximal levels equivalent to or slightly greater than dopamine itself in rat striatal homogenates, whereas the prototypical D1 agonist SKF-38393 functions as a partial agonist, achieving only approximately 50% of this maximal stimulation [1]. This functional distinction is critical for experimental outcomes and therapeutic potential [2].

Dopamine D1 receptor cAMP signaling Full agonist efficacy

Antiparkinsonian Efficacy in MPTP Primates

In a head-to-head comparison using two severely parkinsonian MPTP-treated non-human primates, the full D1 agonist dihydrexidine produced a dramatic improvement in both subjects, decreasing parkinsonian signs by approximately 75% [1]. In stark contrast, the approved D2/3 agonist bromocriptine caused no discernible improvement in parkinsonian signs in the same subjects, and levodopa produced only a small transient improvement in one of the two subjects [1]. This study provides direct evidence that D1 full agonists can provide profound symptomatic relief even when current standard-of-care drugs are ineffective [1].

Parkinson's disease MPTP primate model Antiparkinsonian efficacy

D1 Agonist Potency in Drug Discrimination

In rats trained to discriminate dihydrexidine (3 mg/kg, i.p.) from vehicle, a panel of structurally distinct D1 receptor agonists with both partial and full intrinsic efficacy was tested for substitution. The rank order of potency for substitution was SKF 82958 < ABT-431 < SKF 75670A ≤ dinapsoline < SKF 81297 < dihydrexidine (DHX), with dihydrexidine demonstrating the highest potency among all tested D1 agonists [1]. This in vivo behavioral pharmacology data establishes dihydrexidine as the reference standard for D1 agonist discriminative stimulus effects [1].

Drug discrimination Behavioral pharmacology D1 agonist potency

Stereochemical Specificity of D1/D2 Activity

Resolution and pharmacological evaluation of the enantiomers of dihydrexidine demonstrated that both D1 and D2 receptor activities reside principally in the (6aR,12bS)-(+)-enantiomer [1]. The (+)-enantiomer exhibited approximately 10 nM affinity at D1 binding sites ([³H]SCH23390) and approximately 120 nM at D2 binding sites ([³H]spiperone) in rat striatal membranes, whereas the (-)-enantiomer showed an IC₅₀ of about 1 µM at D2 sites, representing an approximately 8- to 10-fold difference in enantiomeric potency [1]. This stereochemical specificity distinguishes dihydrexidine from racemic or non-stereoselective D1 ligand preparations.

Stereochemistry Enantiomer pharmacology Receptor binding

Dihydrexidine Scientific Applications


Preclinical Parkinson's Disease Research

Dihydrexidine is the compound of choice for preclinical Parkinson's disease studies requiring full D1 receptor activation. In MPTP-treated primate models of severe parkinsonism where levodopa provides only minimal transient improvement and D2/3 agonists like bromocriptine produce no discernible benefit, dihydrexidine decreases parkinsonian signs by approximately 75% [1]. This validated in vivo efficacy profile makes dihydrexidine an essential positive control for studies investigating D1-mediated motor recovery mechanisms and for screening novel antiparkinsonian candidates against a full-efficacy D1 agonist benchmark.

cAMP Signaling Assays: Full Agonist Control

For adenylate cyclase activation assays measuring cAMP accumulation downstream of D1 receptor stimulation, dihydrexidine serves as the validated full-agonist positive control. Unlike partial agonists such as SKF-38393, which achieve only approximately 50% of maximal cAMP stimulation, dihydrexidine produces full efficacy comparable to or slightly exceeding that of dopamine itself in both rat and primate striatal preparations [2][3]. This property is essential for establishing assay dynamic range and for distinguishing full agonists from partial agonists in compound screening campaigns.

Drug Discrimination Studies of D1 Activation

In drug discrimination studies, dihydrexidine is the most potent D1 agonist reference compound among structurally diverse agents tested, including SKF 82958, ABT-431, SKF 75670A, dinapsoline, and SKF 81297 [4]. Its use as a training drug or as a substitution test compound provides a validated behavioral endpoint for D1 receptor activation that is not confounded by peripheral effects, as demonstrated by the failure of the peripherally restricted D1 agonist fenoldopam to substitute [4]. Researchers investigating D1-mediated subjective effects or screening novel D1 ligands should use dihydrexidine as the gold-standard reference.

Stereochemistry-Dependent Dopamine Receptor Studies

Dihydrexidine‘s well-characterized enantioselective pharmacology, with both D1 and D2 activities residing principally in the (6aR,12bS)-(+)-enantiomer, makes it a valuable tool compound for studies investigating the role of stereochemistry in dopamine receptor ligand recognition and activation [5]. The approximately 8- to 10-fold difference in potency between enantiomers provides a benchmark for evaluating stereochemical determinants of receptor binding and functional selectivity within the phenanthridine scaffold and related conformationally rigid dopamine receptor ligand classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrexidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.